molecular formula C22H19ClN2O4S B11238112 N-benzyl-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-benzyl-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11238112
M. Wt: 442.9 g/mol
InChI Key: AWYRLMNQGWKXRB-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-BENZYL-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-N-BENZYL-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Chlorination: The chloro substituent is introduced through a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.

    Benzylation: The benzyl group is added through a nucleophilic substitution reaction, using benzyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-N-BENZYL-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazine ring and formation of corresponding carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-BENZYL-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The inhibition occurs through the formation of a covalent bond with the enzyme’s active site, leading to the disruption of its normal function. This mechanism is exploited in the development of therapeutic agents for diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

4-(BENZENESULFONYL)-N-BENZYL-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H19ClN2O4S/c23-17-11-12-20-19(13-17)25(30(27,28)18-9-5-2-6-10-18)15-21(29-20)22(26)24-14-16-7-3-1-4-8-16/h1-13,21H,14-15H2,(H,24,26)

InChI Key

AWYRLMNQGWKXRB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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